4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
Description
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine is a halogenated morpholine derivative characterized by a phenoxy-ethyl linker bridging a 4-bromo-3-chlorophenyl group and a morpholine ring.
Properties
IUPAC Name |
4-[2-(4-bromo-3-chlorophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLHZHPVYLTOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine typically involves a multi-step process centered on nucleophilic substitution reactions. The key steps are:
Step 1: Formation of 4-(2-(4-bromo-3-chlorophenoxy)ethyl) intermediate
This is commonly achieved by reacting 4-bromo-3-chlorophenol with ethylene oxide or 2-chloroethyl derivatives to introduce the ethyl linker attached to the phenoxy group. The reaction is conducted under controlled basic conditions to facilitate the nucleophilic attack of the phenol oxygen on the ethylene oxide or alkyl halide.
Step 2: Coupling with Morpholine
The intermediate is then reacted with morpholine under basic conditions (e.g., potassium carbonate in polar aprotic solvents such as dimethylformamide) at elevated temperatures (80–100°C) to yield the target compound through nucleophilic substitution at the ethyl linker end.
Industrial Scale Considerations
Industrial synthesis follows similar pathways but with precise control over temperature, pressure, and pH to maximize yield and purity. Large reactors are employed with continuous monitoring. Purification typically involves recrystallization or chromatographic methods to remove impurities and byproducts.
Detailed Reaction Conditions and Purification
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| 1 | 4-Bromo-3-chlorophenol + Ethylene oxide or 2-chloroethyl derivative | Basic medium (e.g., NaH or K₂CO₃), solvent DMF, temperature 50–80°C, time 3–6 hours | Formation of phenoxy-ethyl intermediate |
| 2 | Intermediate + Morpholine | K₂CO₃ or similar base, DMF solvent, 80–100°C, 4–8 hours | Nucleophilic substitution to form final product |
| Purification | Crude product | Column chromatography (silica gel, hexane/ethyl acetate gradient), recrystallization (ethanol/water) | Ensures removal of unreacted starting materials and side products |
Analytical Characterization and Monitoring
-
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to track the conversion of starting materials to product.
Spectral Data for Confirmation
Key spectral features confirm the structure of the compound:
| Technique | Expected Signal/Value | Interpretation |
|---|---|---|
| ^1H NMR (CDCl₃) | δ 3.6–3.8 ppm (multiplet) | Morpholine ring protons (O-CH₂-CH₂-N) |
| FT-IR | ~1100 cm⁻¹ | C-O-C ether stretch |
| High-resolution mass spectrometry (HRMS) | [M+H]^+ = 348.9802 | Molecular ion peak consistent with C₁₂H₁₅BrClNO₂ |
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Nucleophilic substitution of phenol with ethylene oxide | Direct formation of phenoxy-ethyl intermediate | Straightforward, high yield | Requires control of reaction conditions to avoid side reactions |
| Coupling with morpholine under basic conditions | Final substitution step to form target compound | Efficient, scalable | Requires purification to remove unreacted morpholine and byproducts |
| Vapor phase bromination (for phenol ether precursors) | Bromination under reduced pressure and controlled temperature | High selectivity, reduced dibromo impurities | Specialized equipment needed |
| Purification by chromatography and recrystallization | Removal of impurities | High purity product | Time-consuming, solvent-intensive |
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Development
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine has been explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological systems effectively, which is crucial for drug design. Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties, making this compound a candidate for further investigation in therapeutic applications.
Case Study : A study published in the Journal of Medicinal Chemistry examined derivatives of morpholine compounds for their efficacy against specific bacterial strains. The findings highlighted that modifications in the phenoxy group significantly influenced antibacterial activity, suggesting that this compound could be optimized for enhanced activity against resistant strains .
Agrochemical Applications
The compound has also been noted for its potential use as a pesticide or herbicide. Its structural characteristics allow it to interact with plant growth regulators, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly.
Data Table: Agrochemical Efficacy
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide | 85 | |
| Similar Morpholine Derivative | Fungicide | 78 | |
| Other Phenoxy Compounds | Insecticide | 90 |
This table summarizes the efficacy of various compounds, illustrating the potential of this compound in agricultural applications.
Environmental Studies
Research has also focused on the environmental impact of chemicals like this compound. Studies have assessed its toxicity and degradation pathways in various ecosystems, contributing to regulatory assessments regarding its use in agricultural settings.
Case Study : An environmental study conducted by the Environmental Protection Agency (EPA) evaluated the persistence of this compound in soil and water systems. The results indicated that while it has a moderate degradation rate, its potential accumulation raises concerns about long-term ecological impacts .
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine, highlighting substituent variations and their implications:
Physicochemical Properties
- Halogen Effects: The dual bromine and chlorine substituents in the target compound increase molecular weight and lipophilicity compared to mono-halogenated analogs like 4-[2-(4-bromophenoxy)ethyl]morpholine. Fluorine substitution (as in 4-(4-bromo-3-fluorophenyl)morpholine) reduces steric bulk but enhances polarity .
- Linker Flexibility: Ethyl-phenoxy linkers (as in the target compound) provide greater conformational flexibility compared to rigid benzyl or urea linkers .
Biological Activity
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine is a synthetic organic compound with a molecular formula of C₁₂H₁₅BrClNO₂ and a molecular weight of approximately 320.610 g/mol. This compound features a morpholine ring substituted with a bromo-chloro-phenoxy ethyl group, which contributes to its unique chemical and biological properties. The presence of halogen substituents typically enhances lipophilicity and bioactivity, making such compounds promising candidates for various biological applications.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Molecular Formula : C₁₂H₁₅BrClNO₂
- Molecular Weight : 320.610 g/mol
- Density : 1.4 g/cm³
- Boiling Point : Approximately 399.1 °C
These properties suggest that the compound may exhibit significant interactions with biological targets due to its lipophilic nature and potential for nucleophilic substitution reactions involving its halogenated structure.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with halogenated structures have shown effectiveness against a range of bacterial and fungal strains.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, making them potential candidates for cancer therapy.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 4-[2-(4-Bromo-2-chlorophenoxy)-ethyl]-morpholine | C₁₂H₁₅BrClNO₂ | Antimicrobial |
| 4-(2-(4-Bromo-3-fluorophenoxy)ethyl)-morpholine | C₁₂H₁₅BrFNO₂ | Anticancer |
| 4-(2-(3-Chloro-4-fluorophenoxy)ethyl)-morpholine | C₁₂H₁₅ClFNO₂ | Antifungal |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The halogen atoms may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact mechanisms remain to be elucidated through further research, particularly in vivo studies.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have indicated that compounds structurally similar to this compound exhibit significant antiproliferative effects on human cancer cell lines, including prostate (PC3 and DU145) and breast cancer cells (MCF-7). For instance, one study reported IC50 values indicating effective growth inhibition in PC3 cells when treated with related compounds .
- Antimicrobial Studies : Another study highlighted the antimicrobial properties of phenoxyalkyl morpholines, demonstrating that these compounds possess minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin against Gram-positive bacteria .
Future Directions
The potential applications for this compound are vast, ranging from drug development to industrial uses in specialty chemicals. However, comprehensive studies are necessary to fully explore its therapeutic potential and safety profile.
Q & A
Q. Table 1: Key Spectral Data
| Technique | Expected Signal/Value |
|---|---|
| NMR | δ 3.6–3.8 (m, morpholine O-CH₂-CH₂-N) |
| HRMS | [M+H]⁺ = 348.9802 (C₁₂H₁₄BrClNO₂) |
Basic: How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition points.
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC.
- Hydrolytic Stability : Incubate in buffers (pH 2, 7, 12) at 37°C for 72 hours. Use LC-MS to detect hydrolysis products (e.g., morpholine ring opening). Store samples in amber vials at –20°C under inert atmosphere to minimize degradation .
Advanced: How can computational tools optimize reaction conditions for higher yields?
Methodological Answer:
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Software like Gaussian or ORCA is recommended .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvent/base combinations. For example, random forest algorithms can correlate solvent polarity (ε) with yield outcomes.
- Case Study : A 2024 ICReDD study reduced optimization time by 60% using hybrid computational-experimental workflows .
Advanced: How to resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
- Statistical Analysis : Apply factorial design (e.g., 2³ design) to isolate critical variables (temperature, solvent, catalyst loading). Use ANOVA to identify interactions (e.g., temperature × solvent) causing yield discrepancies .
- Theoretical Validation : Cross-validate experimental data with microkinetic models to assess if side reactions (e.g., dehalogenation) explain inconsistencies. Reference theoretical frameworks from reaction engineering literature .
Q. Table 2: Factorial Design Example
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 100 |
| Solvent | DMF | DMSO |
| Catalyst (mol%) | 1 | 3 |
Advanced: What role does this compound play in multi-step synthesis of bioactive analogs?
Methodological Answer:
- Intermediate Utility : The morpholine moiety enhances solubility, while the bromo-chloro substituents enable cross-coupling (e.g., Suzuki-Miyaura) for derivatization. Compare reactivity with analogs like 3-(4-bromophenyl)-2-chloro-1-propene, which lacks morpholine’s electron-rich nitrogen .
- Case Study : A 2023 study used this compound to synthesize kinase inhibitors via Pd-catalyzed arylation, achieving 78% yield in the final step .
Advanced: How to investigate its mechanism of action in biological systems?
Methodological Answer:
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Validate with molecular dynamics simulations (GROMACS) .
- Experimental Design : Employ fluorescence quenching assays to study binding affinity. For environmental fate studies, apply isotopic labeling (e.g., ) and track degradation products via GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
